2-(3-Fluoropyridin-2-YL)ethan-1-OL
Overview
Description
“2-(3-Fluoropyridin-2-YL)ethan-1-OL” is a chemical compound with the CAS Number: 1000549-37-0 . It has a molecular weight of 141.15 and its IUPAC name is 2-(3-fluoro-2-pyridinyl)ethanol . It is a light-yellow liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8FNO . The InChI code is 1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 .Physical and Chemical Properties Analysis
“this compound” is a light-yellow liquid . It should be stored at room temperature .Scientific Research Applications
Transition Metal-Free Synthesis of Heterocycles
The study by Almendros et al. (2018) discusses a transition metal-free approach for synthesizing bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This methodology utilizes a latent Tf2CCH2 source for C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions in a variety of heterocyclic systems, showcasing the potential for late-stage structural modifications of known pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).
Olefination of Aldehydes and Ketones
Charrier et al. (2008) reported that 2-fluoropyridyl derivatives of allylic alcohols react with xanthates in the presence of lauroyl peroxide to give alkenes, often with high stereoselectivity. This process is a synthetic equivalent of the classical Wittig and related olefination reactions, offering a novel pathway for the synthesis of complex organic molecules (Charrier et al., 2008).
Molecular Orbital Study on Internal Rotation
A molecular orbital study by Gordon (1969) on the barriers to internal rotation in molecules highlights the significance of nonbonded interactions across axial bonds. This research provides fundamental insights into the electronic structure of molecules, which is crucial for understanding the reactivity and properties of fluoropyridine derivatives (Gordon, 1969).
Regioselective Metallation in Pyridinique Series
Güngör et al. (1981) demonstrated that lithium diisopropylamide reacts with 2-fluoropyridine at low temperatures with excellent regioselectivity and without side reactions. This leads to the formation of fluorinated alcohols, which are selectively oxidized, showcasing a method for the synthesis of 3-oxoalkyl- or 3-aroyl-2-aminopyridines (Güngör et al., 1981).
Electrophilic Fluorinating Agents from Nitrogen Heterocycles
Research by Banks et al. (1997) on electrophilic fluorinating agents derived from nitrogen heterocycles provides a basis for the selective fluorination of substrates. This work is instrumental in developing methodologies for introducing fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals (Banks et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUSRKZDZSIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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